molecular formula C20H22N2O2S B270630 N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B270630
M. Wt: 354.5 g/mol
InChI Key: JENQCYLQIBGHKS-UHFFFAOYSA-N
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Description

N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, a benzothiophene core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophenol and a suitable diene or alkyne under acidic or basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine ring is introduced through nucleophilic substitution reactions. Pyrrolidine can react with an appropriate electrophile, such as a halogenated benzene derivative, to form the pyrrolidinyl-substituted benzene.

    Coupling Reactions: The final step involves coupling the pyrrolidinyl-substituted benzene with the benzothiophene core. This can be achieved using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as enzyme inhibition or receptor modulation. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-benzamide
  • N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-thiophene-3-carboxamide
  • N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide

Uniqueness

Compared to similar compounds, N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its benzothiophene core, which may confer unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H22N2O2S/c23-19(17-13-25-18-6-2-1-5-16(17)18)21-15-9-7-14(8-10-15)20(24)22-11-3-4-12-22/h7-10,13H,1-6,11-12H2,(H,21,23)

InChI Key

JENQCYLQIBGHKS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4

Origin of Product

United States

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